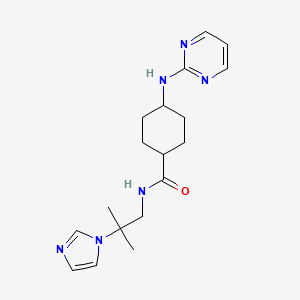![molecular formula C17H22N2O2 B7348333 5-tert-butyl-N-[(2R)-1-hydroxybut-3-en-2-yl]-1H-indole-2-carboxamide](/img/structure/B7348333.png)
5-tert-butyl-N-[(2R)-1-hydroxybut-3-en-2-yl]-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-N-[(2R)-1-hydroxybut-3-en-2-yl]-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole carboxamides. This compound has been studied extensively for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
5-tert-butyl-N-[(2R)-1-hydroxybut-3-en-2-yl]-1H-indole-2-carboxamide has been studied for its potential applications in scientific research. This compound has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-N-[(2R)-1-hydroxybut-3-en-2-yl]-1H-indole-2-carboxamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-tert-butyl-N-[(2R)-1-hydroxybut-3-en-2-yl]-1H-indole-2-carboxamide in lab experiments is its potential anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro, which makes it a promising candidate for further research in this area. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 5-tert-butyl-N-[(2R)-1-hydroxybut-3-en-2-yl]-1H-indole-2-carboxamide. One area of research could focus on the potential neuroprotective effects of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research could focus on the mechanism of action of this compound, which could provide insight into its potential applications in the treatment of cancer.
Conclusion
In conclusion, this compound is a promising compound for scientific research. This compound has been studied for its potential anticancer properties and its potential applications in the treatment of neurodegenerative diseases. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound that could lead to important discoveries in the field of medicine.
Métodos De Síntesis
The synthesis method of 5-tert-butyl-N-[(2R)-1-hydroxybut-3-en-2-yl]-1H-indole-2-carboxamide involves the reaction of indole-2-carboxylic acid with tert-butyl isocyanide and (2R)-1-hydroxybut-3-en-2-yl trifluoromethanesulfonate in the presence of a base. The reaction yields the desired product, which can be purified using standard chromatography techniques.
Propiedades
IUPAC Name |
5-tert-butyl-N-[(2R)-1-hydroxybut-3-en-2-yl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-13(10-20)18-16(21)15-9-11-8-12(17(2,3)4)6-7-14(11)19-15/h5-9,13,19-20H,1,10H2,2-4H3,(H,18,21)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMQAGKQCOLBSY-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C(=O)NC(CO)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C(=O)N[C@@H](CO)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-N-[(2S,3R)-2-[1-(cyclopropylmethyl)pyrazol-4-yl]oxolan-3-yl]oxolane-3-carboxamide](/img/structure/B7348254.png)
![(2R,3R)-2-(difluoromethyl)-N-[(1S)-1-pyrazin-2-ylethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7348260.png)
![N-[2-(4-methylpyridin-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7348261.png)
![N-[(1R,2S,3S)-3-hydroxy-2-(4-methylpyrazol-1-yl)cyclobutyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B7348277.png)
![[(1S,6S)-6-hydroxy-3-azabicyclo[4.1.0]heptan-3-yl]-(4-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7348293.png)
![[6-(difluoromethyl)pyrimidin-4-yl]-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]methanone](/img/structure/B7348298.png)
![[(1S,6S)-6-hydroxy-3-azabicyclo[4.1.0]heptan-3-yl]-[1-methyl-3-(trifluoromethyl)pyrazolo[3,4-b]pyridin-5-yl]methanone](/img/structure/B7348302.png)
![(2R,3R)-N-imidazo[1,2-a]pyridin-3-yl-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348309.png)
![5-(difluoromethyl)-1-methyl-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyrazole-3-carboxamide](/img/structure/B7348316.png)

![(2R,3R)-3-methyl-N-[3-(1-propan-2-yltetrazol-5-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7348334.png)
![2-(3-chloro-4-methylphenyl)-1-[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7348338.png)
![[(3R,4R)-3-(1-ethylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]-pyrrolo[1,2-c]pyrimidin-3-ylmethanone](/img/structure/B7348346.png)
![(4,5-dimethylpyridin-2-yl)-[(2R)-2-[(2-ethylimidazol-1-yl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B7348348.png)